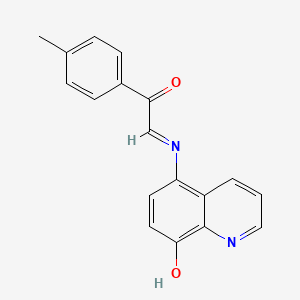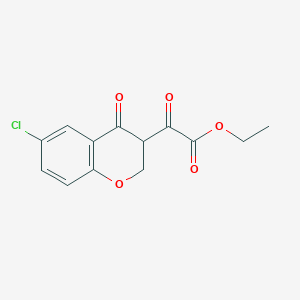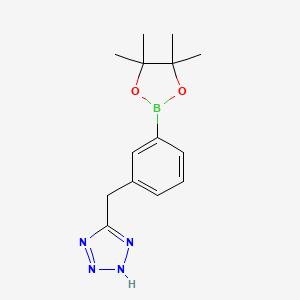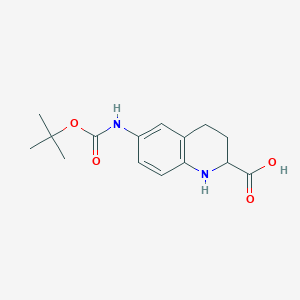
7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C14H14N4O3. It is known for its unique structure, which includes a benzopyran ring fused with a tetrazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a butoxy-substituted benzopyran with a tetrazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs .
化学反応の分析
Types of Reactions
7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
7-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one: This compound has a hydroxy group instead of a butoxy group.
7-Methoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one: This compound features a methoxy group in place of the butoxy group.
Uniqueness
7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one is unique due to its butoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
50743-53-8 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC名 |
7-butoxy-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18) |
InChIキー |
MJDWXEBWPUPOOK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















